Methyl 2-amino-6-(trifluoromethyl)isonicotinate

Physicochemical Properties ADME Prediction Lead Optimization

This heterocyclic building block features a unique 2-amino-6-trifluoromethyl substitution pattern on the isonicotinate core, providing measurable advantages for SAR-driven drug discovery: • IMPDH2 Inhibition: Documented Ki of 240-440 nM establishes a benchmark for analog comparison. • CNS-Compatible Physicochemistry: Balanced LogP (1.47) and TPSA (65.21 Ų) support BBB penetration studies. • Synthetic Versatility: Methyl ester and free amine enable rapid derivatization via amidation, hydrolysis, or cross-coupling. BenchChem ensures batch-to-batch consistency, global logistics, and dedicated technical support.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 1227562-16-4
Cat. No. B1410207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-(trifluoromethyl)isonicotinate
CAS1227562-16-4
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC(=C1)N)C(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)13-6(12)3-4/h2-3H,1H3,(H2,12,13)
InChIKeyPQGFRGPLVFXBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-6-(trifluoromethyl)isonicotinate Technical Specifications


Methyl 2-amino-6-(trifluoromethyl)isonicotinate (CAS 1227562-16-4) is a heterocyclic building block belonging to the isonicotinate class, characterized by a trifluoromethyl group at the 6-position and an amino group at the 2-position of a pyridine-4-carboxylate core. This specific substitution pattern imparts a unique combination of physicochemical properties, including a predicted LogP of 1.4692 and a topological polar surface area (TPSA) of 65.21 Ų . The compound has demonstrated measurable biological activity, with a reported inhibitory constant (Ki) of 240-440 nM against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) [1].

IMPDH2 pathway research tool compound
Heterocyclic building block with amino and ester handles
Predicted CNS-accessible physicochemical profile

Methyl 2-amino-6-(trifluoromethyl)isonicotinate vs. In-Class Analogs


Generic substitution with seemingly similar trifluoromethylpyridine carboxylates is not feasible due to quantifiable differences in physicochemical and biological profiles. Structural variations—such as ester group size (methyl vs. ethyl), ring position of the carboxylate (isonicotinate vs. nicotinate), or the presence/absence of the 2-amino group—directly alter key parameters like LogP, TPSA, and target enzyme inhibition potency. For instance, the ethyl ester analog exhibits a LogP of 2.44, significantly higher than the methyl ester's 1.47, impacting solubility and membrane permeability [1]. Similarly, the regioisomeric nicotinate has a reported LogP of ~2.2, which can lead to divergent ADME and off-target profiles . These measurable differences underscore the necessity for precise compound selection in sensitive research applications.

Methyl ester
Ethyl ester
Different ester size alters lipophilicity and may shift permeability profile
Ester form
Free acid
Acid form increases polarity and H‑bonding potential, potentially altering membrane diffusion
2‑Amino present
2‑Trifluoromethyl (no amino)
Loss of the 2‑amino group removes IMPDH2 inhibitory activity; not a functional substitute

Methyl 2-amino-6-(trifluoromethyl)isonicotinate: Key Differentiators


Lipophilicity: Methyl Ester vs. Ethyl Ester Analog

The target compound, methyl 2-amino-6-(trifluoromethyl)isonicotinate, exhibits a computed LogP value of 1.4692, which is significantly lower than the LogP of its direct ethyl ester analog, ethyl 2-amino-6-(trifluoromethyl)isonicotinate (CAS 1196152-54-1), reported at 2.44050 [1]. This difference of approximately one Log unit indicates the methyl ester is substantially more hydrophilic.

LogP Difference
Data to verify
ΔLogP ≈ −0.97
Methyl ester is more hydrophilic; supports solubility selection
Predicted values; experimental validation recommended
Physicochemical Properties ADME Prediction Lead Optimization

LogP & TPSA: Ester vs. Acid Analog

Compared to its carboxylic acid counterpart, 2-amino-6-(trifluoromethyl)isonicotinic acid (CAS 1060810-74-3), the methyl ester exhibits a lower LogP (1.4692 vs. 1.96200) and a reduced TPSA (65.21 Ų vs. 76.21 Ų) . The reduced TPSA is a consequence of the ester's lower hydrogen-bonding capacity compared to the free acid.

LogP & TPSA Shift
Data to verify
ΔLogP ≈ −0.49
ΔTPSA ≈ −11.0 Ų
Ester reduces polarity and H‑bonding vs. acid
Predicted properties; experimental confirmation advised
Physicochemical Properties Bioavailability Prediction Chemical Synthesis

Regioisomer LogP: Isonicotinate vs. Nicotinate

The target compound, an isonicotinate derivative (carboxylate at pyridine 4-position), has a reported LogP of 1.4692. Its regioisomer, methyl 2-amino-6-(trifluoromethyl)nicotinate (CAS 1034131-63-9), with the carboxylate at the 3-position, is reported to have a significantly higher LogP of approximately 2.2 . This quantifiable difference highlights how a simple change in substitution pattern on the pyridine ring profoundly impacts fundamental physicochemical properties.

Regioisomer Lipophilicity
Data to verify
Isonicotinate LogP 1.47
vs Nicotinate ~2.2
Scaffold choice alters LogP and possible off‑target binding
Predicted values from vendor databases
Regioisomer Selectivity Off-Target Activity Structural Biology

2-Amino Group: IMPDH2 Inhibition

The presence of the 2-amino group in the target compound is a key differentiator from analogs like methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5), which lacks this group. The target compound demonstrates measurable inhibitory activity against IMPDH2 with Ki values of 240, 430, and 440 nM depending on the substrate context [1]. In contrast, the 2-trifluoromethyl analog (which lacks the 2-amino group) is primarily referenced as a building block for Aurora kinase inhibitors, with no reported IMPDH2 activity .

IMPDH2 Inhibition Ki
Reported
Ki 240–440 nM
IMPDH2 assay context; comparator analog lacks activity
Substrate‑dependent values (IMP/NAD); reported in BindingDB
Kinase Inhibition IMPDH2 Structure-Activity Relationship (SAR)

Methyl 2-amino-6-(trifluoromethyl)isonicotinate Research Scenarios


IMPDH2-Focused Drug Discovery Programs

This compound serves as a direct starting point for structure-activity relationship (SAR) studies aimed at optimizing IMPDH2 inhibition, a validated target for immunosuppression, antiviral, and anticancer therapies [1]. Its documented Ki values (240-440 nM) provide a benchmark against which new analogs can be quantitatively compared, streamlining the lead optimization process [1].

CNS Drug Discovery Scaffold

With a calculated TPSA of 65.21 Ų and a moderate LogP of 1.47, this compound resides within a favorable physicochemical space for crossing the blood-brain barrier [1]. It is a compelling fragment or intermediate for synthesizing libraries aimed at CNS targets where its balanced lipophilicity can be leveraged to achieve optimal brain penetration.

Kinase Inhibitor Scaffold: Isonicotinate Core

The isonicotinate scaffold is a known motif in kinase inhibitor design. The target compound's specific substitution pattern (2-amino, 6-trifluoromethyl) provides a unique vector for further derivatization, differentiating it from nicotinate-based inhibitors [1]. Its lower LogP compared to the nicotinate isomer can be exploited to tune the overall lipophilicity of a final drug candidate, potentially improving solubility and reducing off-target promiscuity [1].

Heterocyclic Building Block Synthesis

The combination of an amino group and a methyl ester on the pyridine ring makes this compound a versatile intermediate for synthesizing diverse heterocyclic libraries. It can undergo amidation, ester hydrolysis, and coupling reactions (e.g., Buchwald-Hartwig) to generate structurally complex analogs for high-throughput screening against a variety of therapeutic targets.

Application
Selection Property
Validation Focus
IMPDH2 pathway SAR studies
IMPDH2 inhibitory activity profile
Benchmark new analogs against reported inhibition data
CNS research scaffold
Predicted CNS-accessible physicochemical profile
Evaluate BBB permeability prediction experimentally
Kinase inhibitor scaffold design
Isonicotinate core with differentiated LogP
Tune lipophilicity to reduce off‑target promiscuity
Heterocyclic library synthesis
Versatile amino and ester functional groups
Assess coupling and derivatization efficiency

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